1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane
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Overview
Description
1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane is a complex organic compound with the molecular formula C19H22F3N3. It is characterized by the presence of a benzyl group, a trifluoromethyl-substituted pyridine ring, and a diazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane
- 1-4-(Trifluoromethyl)benzyl piperazine
- 4-(Trifluoromethyl)benzylamine
Uniqueness
1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl-substituted pyridine ring and the diazepane ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties .
Properties
Molecular Formula |
C19H22F3N3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-benzyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepane |
InChI |
InChI=1S/C19H22F3N3/c20-19(21,22)18-8-7-17(13-23-18)15-25-10-4-9-24(11-12-25)14-16-5-2-1-3-6-16/h1-3,5-8,13H,4,9-12,14-15H2 |
InChI Key |
SPOOITWAPWSPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)CC2=CN=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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